![molecular formula C21H29N5O4 B2611836 tert-Butyl 4-[5-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate CAS No. 1909319-25-0](/img/structure/B2611836.png)
tert-Butyl 4-[5-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate
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Description
Tert-Butyl 4-[5-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H29N5O4 and its molecular weight is 415.494. The purity is usually 95%.
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Biological Activity
The compound tert-Butyl 4-[5-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate is a nitrogenous heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H30N4O4
- Molecular Weight : 378.49 g/mol
This compound features a piperidine ring, a triazole moiety, and a benzyloxycarbonyl group, which are pivotal for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have been shown to possess broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 12.5 µg/ml to 250 µg/ml depending on the specific bacterial strain tested .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | MIC (µg/ml) |
---|---|---|
Compound A | S. aureus | 50 |
Compound B | E. coli | 25 |
Compound C | S. typhi | 100 |
Anti-inflammatory Effects
The anti-inflammatory potential of compounds related to this structure has also been explored. For example, certain benzimidazole derivatives have shown promising results in inhibiting cyclooxygenase-2 (COX-2) activity, an important target in inflammation . The IC50 values for these compounds were reported to be comparable to standard anti-inflammatory drugs such as celecoxib.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the substituents on the triazole and piperidine rings significantly influence the biological activity of the compounds. For example:
- Substituent Variations : The presence of electron-withdrawing groups enhances antibacterial activity, while bulky groups may hinder interaction with biological targets.
Table 2: Summary of SAR Findings
Substituent Type | Effect on Activity |
---|---|
Electron-withdrawing | Increased activity |
Bulky groups | Decreased activity |
Hydroxyl groups | Enhanced solubility |
Case Study 1: Antibacterial Activity
In a study evaluating various triazole derivatives, one compound exhibited an MIC of 2 µg/ml against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent . The study highlighted the importance of structural modifications in enhancing efficacy.
Case Study 2: Anti-inflammatory Studies
Research on a related compound demonstrated significant inhibition of COX-2 with an IC50 value of 0.04 µmol, indicating strong anti-inflammatory properties . This study supports the potential application of these compounds in treating inflammatory diseases.
Properties
IUPAC Name |
tert-butyl 4-[5-(phenylmethoxycarbonylaminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4/c1-21(2,3)30-20(28)26-11-9-16(10-12-26)18-23-17(24-25-18)13-22-19(27)29-14-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,22,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKXBWDYFQPOOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NNC(=N2)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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